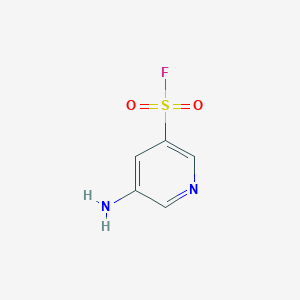

5-氨基吡啶-3-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Aminopyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 1909327-25-8 . It has a molecular weight of 176.17 and is typically available in powder form .

Chemical Reactions Analysis

Sulfonyl fluorides, including 5-Aminopyridine-3-sulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess a balance of biocompatibility (including aqueous stability) and protein reactivity . The synthetic potential of sulfonyl fluoride products has been examined by diverse transformations including SuFEx reactions and transition metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis

5-Aminopyridine-3-sulfonyl fluoride is a powder at room temperature . It has a molecular weight of 176.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

碳酸酐酶抑制

5-氨基吡啶-3-磺酰氟衍生物已被探索为碳酸酐酶(CA)的有效抑制剂,碳酸酐酶是一种在各种生理过程中起关键作用的酶,包括呼吸、酸碱平衡和 CO2 运输。研究重点介绍了由 5-氨基-1,3,4-噻二唑-2-磺酰胺和 5-亚氨基-4-甲基-2-磺酰氨基-δ2-1,3,4-噻二唑啉与磺酰卤/磺酸酐合成的苯佐酰胺类衍生物,对 CA 同工酶 I、II 和 IV 表现出很强的抑制作用。这些化合物由于对受体的纳摩尔亲和力而有望用于正电子发射断层扫描(PET),通过优化的碳酸酐酶抑制剂合成程序,有望增强诊断工具 (Supuran, Ilies, & Scozzafava, 1998)。

抗分枝杆菌剂

对由三聚氰氟化物获得的含氟 1,3,5-三嗪基磺酰胺衍生物的进一步研究表明,它们有效抑制了结核分枝杆菌中的三种 β 类碳酸酐酶。这些发现表明了一类新的 β-CA 抑制剂,它们具有作为抗分枝杆菌剂的潜力,为对抗耐药结核菌株提供了一种新的作用机制 (Ceruso, Vullo, Scozzafava, & Supuran, 2014)。

合成及药用化学应用

N-氨基吡啶与 1-溴乙烯-1-磺酰氟(BESF)的 [3 + 2] 环加成反应已被用于合成各种有用的吡唑并[1,5-a]吡啶基、吡唑并[1,5-a]喹啉基和吡唑并[5,1-a]异喹啉基磺酰氟。这个过程展示了广泛的底物特异性和操作简单性,使其对药用化学和其他科学学科具有价值 (Wu & Qin, 2023)。

肽和蛋白质的假体标记

针对 PET 成像的肽和蛋白质假体标记的研究重点介绍了一种新型 [18F]氟吡啶基马来酰亚胺试剂的合成,该试剂专为与硫醇官能团选择性结合而设计。这项工作为新的基于肽和蛋白质的放射性药物铺平了道路,为非选择性羧酸盐和胺反应性试剂提供了一种替代方案 (de Bruin et al., 2005)。

安全和危害

作用机制

Target of Action

It is known that similar compounds have been used in the synthesis of anti-inflammatory drugs , suggesting potential targets could be enzymes or receptors involved in inflammatory pathways.

Mode of Action

Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that the compound might interact with its targets through these electron-withdrawing groups, potentially altering the targets’ functions.

Biochemical Pathways

Given its potential use in the synthesis of anti-inflammatory drugs , it may affect pathways related to inflammation.

Result of Action

Based on its potential use in the synthesis of anti-inflammatory drugs , it may have effects on cellular processes related to inflammation.

生化分析

Biochemical Properties

It is known that sulfonyl fluorides can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Cellular Effects

It is known that fluoride can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that sulfonyl fluorides can interact with biomolecules, potentially leading to changes in gene expression .

Metabolic Pathways

It is known that fluoride can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

There is currently no available information on the subcellular localization of 5-Aminopyridine-3-sulfonyl fluoride

属性

IUPAC Name |

5-aminopyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMFSNLCPWPSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2829282.png)

![2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid](/img/structure/B2829286.png)

![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2829294.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2829295.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829299.png)